

Analytical Protocol: Quantification of Mianserin in Human Plasma by HPLC-ESI/MS

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Compound Focus: Mianserin Hydrochloride

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This section provides a detailed methodology adapted from a bioequivalence study, optimized for sensitivity and high-throughput analysis [1] [2].

Instrumentation and Conditions

The table below summarizes the key parameters for the liquid chromatography and mass spectrometry systems.

Parameter	Specification
HPLC System	
Column	Thermo Hypersil-Hypurity C18 (5 μ m, 150 mm \times 2.1 mm)
Mobile Phase	10mM Ammonium Acetate (pH 3.4)-Methanol-Acetonitrile (35:50:15, v/v/v)
Flow Rate	0.22 mL/min
Mode	Isocratic
Mass Spectrometer	Electrospray Ionization (ESI), Positive Ion Mode

Parameter	Specification
Detection Mode	Selected Ion Recording (SIR)
Ions Monitored (m/z)	Mianserin: 265 [M+H]⁺ , Internal Standard (Cinnarizine): 369 [M+H]⁺

Sample Preparation Procedure

This method uses a simple liquid-liquid extraction technique [1] [2].

- **Aliquot:** Pipette 0.2 mL of human plasma sample into a glass tube.
- **Add Internal Standard:** Add 50 µL of the internal standard working solution (cinnarizine, 1.0 µg/mL in methanol).
- **Alkalize:** Add 0.1 mL of 0.1 M sodium hydroxide solution to alkalize the sample.
- **Extract:** Add 1.5 mL of the extraction solvent, *n*-hexane:dimethylcarbinol (98:2, v/v).
- **Mix and Centrifuge:** Vortex mix for 3 minutes and centrifuge at 12,000 rpm for 5 minutes.
- **Transfer and Evaporate:** Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitute:** Reconstitute the dry residue with 100 µL of the mobile phase.
- **Injectrate:** Inject a 10 µL aliquot into the HPLC-ESI/MS system.

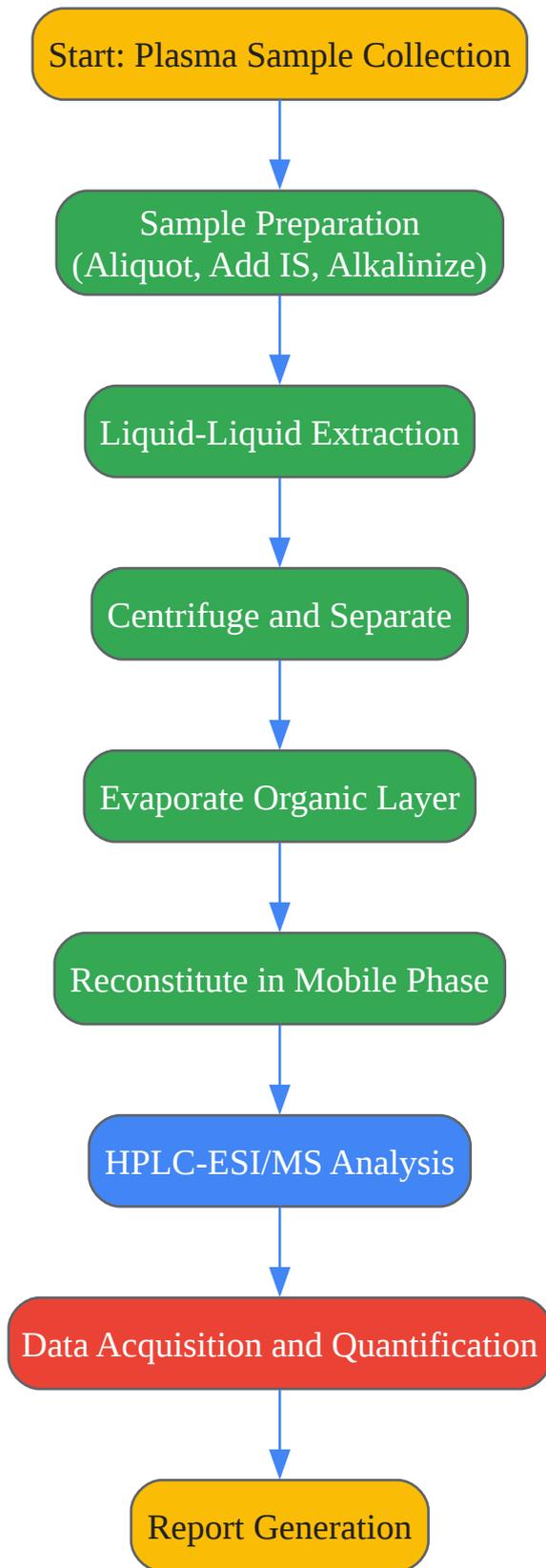
Method Validation Summary

The method was comprehensively validated, with key performance characteristics summarized below [1].

Validation Parameter	Result
Linearity Range	1.0 - 200.0 ng/mL
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Extraction Recovery	81.3% - 84.1%
Intra-day Precision (RSD)	9.6% - 11.4%
Inter-day Precision (RSD)	9.6% - 11.4%

Validation Parameter	Result
Accuracy	97.5% - 101.2%

The following diagram outlines the complete experimental workflow, from sample collection to data analysis.



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Diagram 1: Experimental workflow for the determination of mianserin in human plasma.

Key Pharmacokinetic Parameters of Mianserin

Understanding the drug's pharmacokinetic profile is essential for interpreting plasma concentration data. The following table consolidates key parameters from human studies [3] [4] [5].

Parameter	Value	Notes / Population
Time to Peak (T_{max})	2 - 3 hours	After oral administration [2]
Elimination Half-Life ($t_{1/2}$)	14 - 33 hours	Healthy volunteers [4] [5]
Apparent Volume of Distribution (V_d)	27.5 L/kg (mean)	Suggests extensive tissue distribution [4] [5]
Therapeutic Monitoring	Considerable inter-individual variation in steady-state plasma concentrations observed; only 43% of patients were within the suggested therapeutic range [3].	

Application Notes for Researchers

- Stability Considerations:** For stability-indicating analysis, note that mianserin is susceptible to degradation under photolytic and oxidative stress conditions [6]. Ensure samples are protected from light and consider using an antioxidant in the sample diluent if needed.
- Clinical Relevance:** The wide inter-individual variability in steady-state concentrations underscores the value of therapeutic drug monitoring for mianserin to optimize dosing, particularly in special populations [3].
- Method Flexibility:** While this protocol uses HPLC with single-ion recording, the fundamental sample preparation and chromatographic conditions can be adapted for use with more advanced instrumentation like HPLC-MS/MS for even greater sensitivity and specificity.

Reference List

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- Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice. *Prog Neuropsychopharmacol Biol Psychiatry.* 1987. [7]
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- Micellar electrokinetic chromatographic method for **mianserin hydrochloride** and analysis of degradation products by mass spectrometry. *Chem Pharm Bull (Tokyo)*. 2012. [6]

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